Majusanic acid E
Description
Majusanic acid E is a diterpenoid compound belonging to the abietane class, primarily isolated from plants of the Illicium genus, such as Illicium majus and related species . These compounds are characterized by a tricyclic phenanthrene backbone with variable hydroxyl, methyl, and carboxyl substitutions, which critically influence their pharmacological properties .
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4aS,10aR)-7-[(2S)-1-hydroxypropan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-13(12-21)14-5-7-16-15(11-14)6-8-17-19(16,2)9-4-10-20(17,3)18(22)23/h5,7,11,13,17,21H,4,6,8-10,12H2,1-3H3,(H,22,23)/t13-,17-,19-,20+/m1/s1 |
InChI Key |
GOADHRDZJUNBQS-HSGBFHSBSA-N |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)C(=O)O)C |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Majusanic acid E involves a series of selective oxidation and functionalization reactions. One of the key steps in its synthesis is the late-stage iron(III)-bTAML catalyzed Csp3–H functionalization . This method allows for the site-selective oxidation of unactivated C(sp3)–H bonds, which are prevalent in the complex structure of this compound . The reaction conditions typically involve the use of hydrogen peroxide (H2O2) or molecular oxygen (O2) as oxidants under mild conditions .
Industrial Production Methods
These methods often involve the use of semisynthetic approaches, where naturally occurring precursors are chemically modified to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Majusanic acid E undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), molecular oxygen (O2), iron(III)-bTAML catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halides, alkoxides.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Majusanic acid E involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins . Additionally, its cytotoxic effects on tumor cells are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The bioactivity of diterpenoids like Majusanic acid E is closely tied to their structural features. Below is a comparative analysis with key analogs:
Structural Features
- Majusanic Acid B and D : These compounds, isolated from Illicium brevistylum, share the abietane skeleton. Majusanic acid B (7) contains hydroxyl groups at positions C-12 and C-15, while Majusanic acid D (8) features additional oxygenation at C-5. Such substitutions enhance solubility and interaction with biological targets .
- Jiadifenoic Acids: Jiadifenoic acids B (3) and C (4) have a similar backbone but differ in the placement of double bonds (e.g., Δ⁸,¹¹ vs. Δ⁷,¹³) and hydroxyl groups, which correlate with their antiviral potency against Coxsackie virus B3 (CVB3) .
- Angustanoic Acids: Angustanoic acids F (10) and G (11) exhibit a podocarpane-type skeleton with a carboxyl group at C-19, distinguishing them from abietane-type Majusanic acids. These structural differences reduce their anti-inflammatory efficacy compared to abietane derivatives .
Bioactivity Profiles
Table 1: Comparative Bioactivity of Selected Diterpenoids
Key Findings :
- Antiviral Activity: Oxygenation patterns significantly enhance anti-CVB3 activity. For example, Majusanic acid D (IC₅₀ = 8.3 μM) and Jiadifenoic acid B (IC₅₀ = 3.3 μM) outperform less-oxygenated analogs like Angustanoic acid F (IC₅₀ = 66.7 μM) .
- Anti-Inflammatory Effects: Abietane-type diterpenoids with hydroxyl groups at C-12 and C-15 (e.g., Majusanic acid B) show moderate inhibition of β-glucuronidase, while those with additional substitutions (e.g., Majusanic acid D) exhibit stronger NF-κB suppression .
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